molecular formula C17H14O4 B154333 6,7-Dimethoxy-4-phenylcoumarin CAS No. 1857-05-2

6,7-Dimethoxy-4-phenylcoumarin

Cat. No. B154333
CAS RN: 1857-05-2
M. Wt: 282.29 g/mol
InChI Key: BUZZVHCRHOIKOC-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-phenylcoumarin is a compound with the molecular formula C17H14O4 . It is a powder in physical form . The compound has a molecular weight of 282.3 .


Synthesis Analysis

The synthesis of coumarin derivatives, including 6,7-Dimethoxy-4-phenylcoumarin, has been a subject of interest for many research groups . One effective method for synthesizing 7-hydroxy-4-substituted coumarin derivatives, which could potentially be applied to 6,7-Dimethoxy-4-phenylcoumarin, involves the Pechmann coumarin synthesis method . This method involves the condensation of ethyl 3-oxobutanoate with a more nucleophilic resorcinol under the catalysis of different Lewis acids .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-4-phenylcoumarin consists of a coumarin core (a lactone subgroup with a benzo-α-pyrone or 2H-1-benzopyran-2-one skeleton) with two methoxy groups at positions 6 and 7 and a phenyl group at position 4 .


Chemical Reactions Analysis

Coumarin derivatives, including 6,7-Dimethoxy-4-phenylcoumarin, have been synthesized via direct C–H bond activation . This process was found to be versatile, and the reaction conditions also allowed for the synthesis of 5,7-dimethoxy-4-methylcoumarin .

Scientific Research Applications

Anti-inflammatory Activity

6,7-Dimethoxy-4-phenylcoumarin has demonstrated potential as an anti-inflammatory agent. Research indicates that this compound, produced by Streptomyces aureofaciens CMUAc130, shows significant inhibitory effects on nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced murine macrophage RAW 264.7 cells. These effects are consistent with the modulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, suggesting a role in reducing inflammation (Taechowisan et al., 2007).

Hydration Dynamics in Biological Systems

6,7-Dimethoxy-coumarin has been explored as a fluorescence reporter for studying hydration dynamics in biological systems. Its sensitivity towards the hydration and mobility of its microenvironment was confirmed using the time-dependent fluorescence shift (TDFS) method in aerosol-OT (AOT) reverse micelles. This property suggests its utility in biological and protein studies (Ghose et al., 2018).

Antitumor Activity

Research has shown that 6,7-Dimethoxy-4-phenylcoumarin exhibits antitumor activity. Specifically, it demonstrated inhibitory effects on the growth of transplanted Lewis lung carcinoma in mice and affected the expression of bcl-2 and Bax oncoproteins in human lung cancer cell lines. This suggests its potential as an antitumor agent (Taechowisan et al., 2007).

Antiplasmodial Activity

6,7-Dimethoxy-4-phenylcoumarin has also been evaluated for its antiplasmodial activity. In a study involving compounds from Exostema mexicanum, derivatives including 6,7-dimethoxy-4-phenylcoumarin demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria (Köhler et al., 2001).

Pesticidal Activity

6,7-Dimethoxy coumarin has shown notable pesticidal activity. A study found that it exhibits herbicidal activity against the root of Amaranthus retroflexus and antifungal activity against several plant pathogens, highlighting its potential in agricultural applications (Zhao-li, 2007).

Future Directions

Coumarin derivatives, including 6,7-Dimethoxy-4-phenylcoumarin, continue to attract considerable attention due to their application in diverse fields such as medical science, biomedical research, and several industrial branches . Future research may focus on developing new and more practical methods for the synthesis of these compounds .

properties

IUPAC Name

6,7-dimethoxy-4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-15-8-13-12(11-6-4-3-5-7-11)9-17(18)21-14(13)10-16(15)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZZVHCRHOIKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-4-phenylcoumarin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
VK Ahluwalia, TR Seshadri - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… The consequence that O-methyldalbergin is 6 : 7-dimethoxy-4phenylcoumarin has been confirmed by synthesis. Nordalbergin and O-methyldalbergin are identical, respectively, with …
Number of citations: 31 pubs.rsc.org
RB Brandt, JE Laux, SW Yates… - … Journal of Quantum …, 1986 - Wiley Online Library
Previous reports from these laboratories on the inhibition of glyoxalase I (S‐lactoyl‐glutathione methylglyoxal lyase, isomerizing; EC 4.4.1.5) (Glo I) have been presented for various …
Number of citations: 12 onlinelibrary.wiley.com
RB Arora, CN Mathur - British journal of pharmacology and …, 1963 - Wiley Online Library
Thirty‐five coumarin derivatives have been examined for their anticoagulant activity in rabbits by determining the prothrombin time by a modification of Quick's one‐stage method, in …
Number of citations: 121 bpspubs.onlinelibrary.wiley.com
VA Zagorevskii, ZD Kirsanova - Chemistry of Heterocyclic Compounds, 1971 - Springer
The bromination of 6,7-dibenzyloxy-4-methylcoumarin has given 6,7-dibenzyloxy-3-bromo-4-methylcoumarin and this has been converted by the Perkin reaction into 5, 6-dibenzyloxy-3-…
Number of citations: 3 link.springer.com
E Khan, P Tandon, R Maurya, P Kumar - Journal of Molecular Structure, 2019 - Elsevier
This work deals with the theoretical study on the molecular structure of two well known natural products: dalbergin (DLBG) and methyldalbergin (MDLBG). DLBG and MDLBG, a type of …
Number of citations: 11 www.sciencedirect.com
E Khan, P Tandon, P Bharti, P Kumar… - Journal of Molecular …, 2018 - Elsevier
Molecular structure and vibrational analysis of methyldalbergin (MDLBG) and dalbergin (DLBG) are presented using vibrational spectroscopy (infrared and Raman) and quantum …
Number of citations: 6 www.sciencedirect.com
T Swain - The flavonoids, 1975 - Springer
The world around us has been shaped by evolution. In social terms, evolutionary processes seem fast. The changes which have taken place in the organization of human societies over …
Number of citations: 114 link.springer.com
CHO CHO - Proceedings of the Seminar on the Chemistry …, 1975 - AP Akademi of Sciences
Number of citations: 0
SW YATES, MR BOOTS, C THOMSON… - Proceedings of the …, 1986 - John Wiley & Sons
Number of citations: 0

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